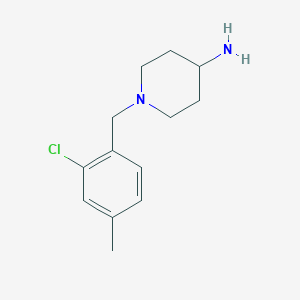

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOEUFITAKIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine Derivatives

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that this compound can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, this compound can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity, as it may concentrate in specific organelles or regions of the cell.

Biological Activity

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a chemical compound that has attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidine class, which is known for its diverse biological properties, including psychoactive effects and anticancer activity. The structure of this compound includes a piperidine ring substituted with a chloro and methyl group, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- CAS Number : 1286274-28-9

The presence of the chloro and methyl groups on the phenyl ring contributes to the compound's unique chemical properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate neurotransmitter release and enzyme activity, leading to various physiological effects. Research indicates that it could serve as a ligand in receptor binding studies, aiding in understanding receptor-ligand interactions.

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines and enzymatic activities:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values reported in the low micromolar range. This suggests strong anti-proliferative effects against targeted cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MOLT-4 | 3.8 |

| Jurkat | 4.5 |

- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. Notably, it has shown potential inhibitory activity against purine nucleoside phosphorylase (PNP), which is relevant in treating T-cell malignancies.

Case Studies

- Cancer Treatment : A study investigating the effects of this compound on T-cell malignancies found that it significantly inhibited cell proliferation and induced apoptosis in treated cells. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Neuropharmacology : Research into the compound's neuropharmacological properties indicated that it might exhibit psychoactive effects similar to other piperidine derivatives, potentially acting on neurotransmitter systems relevant for conditions like anxiety and depression.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Antidepressants

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in the synthesis of antidepressant molecules. It is utilized in metal-catalyzed procedures involving transition metals such as iron, nickel, and ruthenium. These reactions are critical for developing new therapeutic agents aimed at treating depression, a condition that affects approximately 280 million people globally.

Neuropharmacology

This compound has been investigated for its potential in developing hybrid molecules that act as cholinesterase inhibitors. Such inhibitors are crucial for advancing therapies for neurodegenerative diseases like Alzheimer’s disease. The synthesis of these hybrid molecules involves complex chemical reactions that leverage the structural properties of this compound.

Antimalarial Agents

Research indicates that certain derivatives of this compound exhibit high selectivity against Plasmodium falciparum, the malaria-causing parasite. The synthesis of these 1,4-disubstituted piperidines involves intricate chemical processes and contributes to the development of effective antimalarial therapies, addressing a significant global health issue.

Agrochemical Applications

Synthesis of Trifluoromethylpyridines

this compound serves as a precursor for synthesizing trifluoromethylpyridines (TFMP), which are vital structural motifs in active agrochemical ingredients. These compounds are integral to the development of pesticides and herbicides, enhancing agricultural productivity while ensuring environmental safety.

Case Study 1: Antidepressant Development

A study focused on synthesizing novel antidepressants using this compound revealed promising results. The synthesized compounds demonstrated significant activity in preclinical models, indicating their potential efficacy in treating major depressive disorder. The research highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for better therapeutic outcomes.

Case Study 2: Neuroprotective Agents

In another investigation, researchers explored the neuroprotective effects of derivatives synthesized from this compound. The study found that specific modifications led to enhanced inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. This underscores the compound's versatility in medicinal applications.

Data Summary

| Application Area | Specific Use | Outcome/Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of antidepressants | Development of new therapies for depression |

| Neuropharmacology | Cholinesterase inhibitors | Potential treatments for neurodegenerative diseases |

| Agrochemicals | Synthesis of trifluoromethylpyridines | Key ingredient in pesticides and herbicides |

| Antimalarial Research | Antimalarial agents | Effective against Plasmodium falciparum |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Key structural analogs differ in the position and nature of substituents on the benzyl ring, which influence physicochemical properties and biological activity:

Key Observations :

- Electronic Effects : The electron-withdrawing chlorine at the ortho position in the target compound may enhance steric hindrance and reduce rotational freedom compared to para -substituted analogs (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) .

Comparison with Heterocyclic Derivatives

Compounds bearing heterocycles or extended alkyl chains exhibit divergent pharmacological profiles:

Key Observations :

- Target Selectivity : Heterocyclic derivatives (e.g., purine or pyrrolopyrimidine) often exhibit higher selectivity for specific enzymes or receptors compared to simple benzyl-substituted analogs .

- Synthetic Complexity : The target compound’s straightforward synthesis (reductive amination) contrasts with multi-step routes required for heterocyclic derivatives .

Physicochemical and Spectral Comparisons

NMR Spectral Shifts

- This compound : Aromatic protons in the benzyl group would resonate near δ 7.2–7.4 ppm (split due to ortho -Cl and para -CH₃), with piperidine CH₂ signals at δ 2.5–3.5 ppm .

- 1-(4-Chlorobenzyl)piperidin-4-amine : Aromatic protons appear as a singlet (δ ~7.3 ppm) due to symmetry, while piperidine signals align with the target compound .

Solubility and Stability

Preparation Methods

Reaction Overview

The classical method involves the alkylation of piperidin-4-amine with 2-chloro-4-methylbenzyl chloride or bromide. The nucleophilic amine group attacks the benzyl halide, leading to substitution and formation of the target compound.

Reaction Conditions

- Solvents: Commonly used solvents include dichloromethane, toluene, or acetonitrile.

- Bases: Triethylamine or diisopropylethylamine are used to neutralize the generated hydrogen halide and promote substitution.

- Temperature: Typically ambient to reflux conditions (25°C to 80°C).

- Reaction Time: Several hours (4–24 h) depending on scale and reactivity.

Purification

After completion, the reaction mixture is worked up by aqueous extraction and the product purified by recrystallization or chromatography. Conversion to hydrochloride salt enhances stability and facilitates isolation.

Preparation via Reductive Amination

Reaction Overview

An alternative approach is reductive amination, where 2-chloro-4-methylbenzaldehyde is reacted with piperidin-4-amine in the presence of a reducing agent to form the secondary amine.

Reaction Conditions

- Reducing Agents: Sodium borohydride or sodium triacetoxyborohydride.

- Solvents: Dichloromethane or methanol.

- Temperature: 0°C to room temperature.

- Catalysts: Sometimes acid catalysts or molecular sieves are used to drive imine formation.

Advantages

This method allows better control over selectivity and avoids over-alkylation side products. It is also scalable for industrial production.

Detailed Research Findings and Process Optimization

Hydrolysis and Salt Formation

- Hydrolysis steps in related piperidine derivatives are typically performed using aqueous acids such as hydrochloric acid or sulfuric acid at temperatures ranging from -20°C to 130°C, with an optimum around 80–85°C to achieve high yields.

- The hydrochloride salt of the compound can be prepared by purging hydrochloric acid gas into the reaction mixture or by addition of organic solvents saturated with HCl gas, facilitating monohydrochloride or dihydrochloride salt formation.

- Solvents used for salt formation include ketones (acetone preferred) and alcohols (methanol, ethanol, isopropanol).

Base Selection for Cyclization and Alkylation

Recovery and Recycling

- Amino byproducts such as benzyl amine generated during hydrolysis can be recovered and recycled to improve overall process efficiency.

Comparative Table of Preparation Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Starting Materials | Piperidin-4-amine + 2-chloro-4-methylbenzyl chloride | Piperidin-4-amine + 2-chloro-4-methylbenzaldehyde |

| Solvents | Dichloromethane, Toluene, Acetonitrile | Dichloromethane, Methanol |

| Base | Triethylamine, Diisopropylethylamine | Not required or mild acid catalyst |

| Reducing Agent | Not required | Sodium borohydride, Sodium triacetoxyborohydride |

| Temperature | 25–80°C | 0–25°C |

| Reaction Time | 4–24 hours | 2–6 hours |

| Purification | Recrystallization, Chromatography | Recrystallization, Chromatography |

| Salt Formation | Hydrochloride salt via HCl gas purging | Hydrochloride salt via acid addition |

| Byproduct Handling | Amino byproduct recovery and recycling | Minimal byproducts |

| Industrial Scalability | Established, moderate complexity | Favorable for selectivity and scale-up |

Example Experimental Procedure (Adapted from Literature)

Step 1: Alkylation

- Dissolve piperidin-4-amine (1 eq) in dichloromethane.

- Add triethylamine (1.2 eq) and cool to 0°C.

- Slowly add 2-chloro-4-methylbenzyl chloride (1.1 eq) dropwise.

- Stir at room temperature for 12 hours.

- Monitor reaction by TLC.

Step 2: Workup

- Quench reaction with water.

- Extract organic layer, wash with sodium bicarbonate solution.

- Dry over sodium sulfate and evaporate solvent.

Step 3: Purification

- Purify crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Convert purified amine to hydrochloride salt by bubbling HCl gas in acetone.

Q & A

Q. What synthetic routes are available for preparing 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, and how can its purity be validated?

Answer: A common synthetic approach involves alkylation of piperidin-4-amine derivatives with substituted benzyl halides. For example, in analogous compounds like 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), alkylation under alkaline conditions (1 N NaOH) with subsequent purification via distillation or recrystallization is employed . Purity validation typically uses reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases containing acetonitrile/water and phosphoric acid (or formic acid for MS compatibility). Detection at 525 nm via UV-spectrophotometry ensures quantitation, while LC-MS and 1H NMR confirm structural integrity .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Answer: Reverse-phase HPLC with UV detection is standard for purity analysis. For detailed structural confirmation:

- 1H NMR : Resolves piperidine ring protons (δ 1.2–3.5 ppm) and aromatic protons from the chloromethylbenzyl group (δ 6.5–7.5 ppm) .

- LC-MS : Identifies molecular ions (e.g., m/z 240–250 for similar compounds) and fragmentation patterns .

- DFT calculations : Validate electronic properties and reaction pathways by comparing theoretical vs. experimental spectra .

Advanced Research Questions

Q. How does the oxidation kinetics of this compound proceed under alkaline conditions, and what role do catalysts play?

Answer: In alkaline permanganate (KMnO4) systems, oxidation of analogous piperidin-4-amine derivatives (e.g., CMP) follows pseudo-first-order kinetics with a 1:4 stoichiometry (substrate:oxidant). Ru(III) catalysts accelerate the reaction via outer-sphere electron transfer, lowering activation energy (ΔH# ≈ 50–60 kJ/mol). Key parameters:

| Parameter | Value/Role | Reference |

|---|---|---|

| Temperature | 300–303 K | |

| Catalyst (RuCl3) | 0.01–0.1 mol dm⁻³ | |

| Ionic strength | 0.01 mol dm⁻³ (KNO3) | |

| Products | L-alanine, chlorobenzene derivatives | |

| DFT studies on frontier molecular orbitals (FMOs) reveal electron-rich amine groups as primary oxidation sites . |

Q. What methodologies are used to resolve contradictions in reaction mechanisms for piperidin-4-amine derivatives?

Answer: Mechanistic ambiguities (e.g., inner- vs. outer-sphere pathways) are resolved via:

- Kinetic isotope effects (KIE) : Differentiate proton-transfer steps in rate-determining stages .

- DFT simulations : Compare transition-state energies for proposed intermediates (e.g., MnO4(OH)²⁻ complexes) .

- Isotopic labeling : Track oxygen transfer in permanganate reactions using ¹⁸O-labeled water .

For example, Ru(III)-catalyzed oxidation proceeds via a RuO4⁻ intermediate, confirmed by spectral shifts at 525 nm .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

Answer: SAR strategies include:

- Substituent modification : Replacing the chloro group with cyano or sulfonyl moieties alters receptor binding (e.g., antimalarial activity in astemizole analogues) .

- Stereochemical control : Enantiomeric purity (e.g., (1R,4R) vs. (1S,4S) cyclohexyl derivatives) impacts pharmacokinetics .

- Biological assays : Test analogs in vitro for antimicrobial or antipsychotic activity, leveraging piperidin-4-amine’s known bioactivity .

Methodological Considerations

Q. What precautions are critical when handling this compound in catalytic studies?

Answer:

- Catalyst stability : RuCl3·xH2O must be stored anhydrously to prevent hydrolysis .

- Reaction quenching : Use ascorbic acid to reduce residual MnO4⁻ and avoid over-oxidation .

- Safety protocols : Use fume hoods for chlorobenzene byproduct handling (toxic, volatile) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

- FMO analysis : Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites for reaction design .

- Molecular dynamics (MD) : Simulates solvent effects in aqueous alkaline conditions .

- ReaxFF force fields : Models bond dissociation energies during oxidative cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.